3-(Methylamino)thietane-3-carboxylic acid
Description
Contextualization of Conformationally Constrained Amino Acids in Peptide and Protein Research
Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of biological processes. However, their therapeutic potential is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Conformationally constrained amino acids are modified building blocks designed to restrict the rotational freedom of the peptide backbone. nih.gov By incorporating these rigid structures, researchers can lock a peptide into a specific three-dimensional shape that is optimal for binding to its biological target. nih.gov
This approach provides a powerful tool for drug design, allowing for the development of more potent and selective peptide-based therapeutics. nih.gov The constraints can be achieved through various chemical modifications, such as cyclization of the side chain to the backbone, or the introduction of bulky or cyclic substituents at the α-carbon. nih.gov These modifications help to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and often leading to enhanced stability and bioavailability. nih.govresearchgate.net
Significance of Four-Membered Sulfur Heterocycles (Thietanes) in Organic and Medicinal Chemistry
Four-membered ring systems, such as thietanes, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. researchgate.net The thietane (B1214591) ring, a saturated heterocycle containing one sulfur and three carbon atoms, is considered a "bioisostere" of other common chemical groups, meaning it can replace them to improve a molecule's properties without losing its biological activity. nih.govresearchgate.net The inclusion of a thietane can introduce desirable characteristics such as increased polarity, metabolic stability, and three-dimensionality into a drug candidate. researchgate.netresearchgate.net
Overview of Non-Proteinogenic Amino Acids in Chemical Biology and Synthetic Biology
The 22 proteinogenic amino acids encoded by the genome represent only a fraction of the amino acids found in nature. nih.gov Non-proteinogenic amino acids (NPAAs), which number in the thousands, are those not naturally incorporated into proteins during translation. nih.gov These "unnatural" amino acids are found in a variety of organisms, including bacteria, fungi, and plants, often as components of complex natural products with potent biological activities. nih.gov
In the fields of chemical biology and synthetic biology, NPAAs are invaluable tools. Their incorporation into peptides and proteins can confer novel properties, such as enhanced stability against proteolysis, improved pharmacokinetic profiles, and unique functionalities for chemical ligation or labeling. researchgate.netresearchgate.net The ability to synthetically produce a vast array of NPAAs allows scientists to fine-tune the properties of peptide-based drugs and to create entirely new biomolecules with tailored functions. nih.gov
Research Gaps and Opportunities Pertaining to 3-(Methylamino)thietane-3-carboxylic acid
While the individual components of this compound—the constrained α,α-disubstituted amino acid motif and the thietane ring—are of significant interest, there is a notable lack of specific research on this particular compound in the published scientific literature.
A closely related analog, 3-aminothietane-3-carboxylic acid , has been synthesized and identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. researchgate.netnih.govnih.gov This finding suggests that the thietane-based amino acid scaffold has potential as a pharmacophore for neurological targets. The synthesis of 3-aminothietane-3-carboxylic acid typically involves the ring-opening of an epoxide precursor followed by cyclization to form the thietane ring, and subsequent functional group manipulations to introduce the amino and carboxylic acid moieties.
The primary research gap is the absence of a reported synthesis and characterization of the N-methylated derivative, this compound. The addition of a methyl group to the amine could significantly alter its biological activity, receptor-binding profile, and pharmacokinetic properties.
Opportunities for future research include:
Synthesis: Developing a robust and stereoselective synthetic route to this compound. This could potentially be adapted from the synthesis of the parent amine, incorporating a methylation step.
Conformational Analysis: Studying the conformational preferences of this amino acid, both as a free molecule and when incorporated into a peptide chain. This would provide insight into its ability to induce specific secondary structures.
Biological Evaluation: Screening this compound and peptides containing it for biological activity, particularly as modulators of the NMDA receptor and other neurological targets.
Peptide Incorporation: Investigating the impact of incorporating this amino acid on the structure, stability, and activity of various peptides.
The exploration of this compound represents a clear and logical next step in the field of constrained amino acid chemistry, building upon the established value of thietanes and the known activity of its parent amine.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₅H₉NO₂S | 147.19 | Thietane ring, quaternary α-carbon, secondary amine |
| 3-Aminothietane-3-carboxylic acid | C₄H₇NO₂S | 133.17 | Thietane ring, quaternary α-carbon, primary amine |
| Thietane-3-carboxylic acid | C₄H₆O₂S | 118.15 | Thietane ring, carboxylic acid |
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
InChI Key |
KRGKJAIEWZOWNG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylamino Thietane 3 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Thietane (B1214591) Core
A retrosynthetic analysis of 3-(methylamino)thietane-3-carboxylic acid reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the thietane ring and the installation of the methylamino and carboxylic acid functionalities at the C3 position.
A logical primary disconnection breaks the C-S bonds of the thietane ring, leading to an acyclic precursor. A key acyclic precursor can be envisioned as a 1,3-dihalogenated propane (B168953) derivative bearing the required C3 substituents. For instance, a 2-(halomethyl)-2-(methylamino)propane-1,3-dihalide could be a viable precursor, although the synthesis of such a highly functionalized and potentially unstable molecule presents its own challenges.
A more convergent approach involves disconnecting the C3-substituents. A functional group interconversion (FGI) can transform the methylamino and carboxylic acid groups into functionalities that are easier to introduce. For example, the amino acid moiety can be traced back to a simpler precursor like thietan-3-one (B1315229). This leads to a key retrosynthetic pathway where the thietane ring is formed first, followed by the elaboration of the C3-substituents.
A plausible retrosynthetic pathway is outlined below:
Disconnection of C3-N and C3-COOH bonds: This leads back to a thietan-3-one precursor. The methylamino and carboxylic acid groups can be introduced via a Strecker-type synthesis on thietan-3-one, followed by N-methylation.
Disconnection of the thietane ring: Thietan-3-one can be retrosynthetically derived from the cyclization of an acyclic precursor. A common method is the intramolecular cyclization of a 1,3-dihalo-2-propanone derivative.
Alternative thietane ring formation: Another key disconnection involves the [2+2] cycloaddition of a thioketene (B13734457) with an appropriate alkene, or a photochemical Paternò-Büchi reaction between a thiocarbonyl compound and an alkene. rsc.org However, these methods are often less regioselective for unsymmetrical systems.
From 3-hydroxythietane: A practical route involves the synthesis of 3-hydroxythietane, which can be oxidized to thietan-3-one. 3-Hydroxythietane itself can be synthesized from epichlorohydrin (B41342) and a sulfur source. nih.gov The subsequent conversion of the hydroxyl group to the amino acid functionality is a critical step.
Stereoselective Synthetic Approaches to Thietane-3-carboxylic Acid Derivatives
The C3-position of this compound is a stereocenter, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. The main strategies to achieve this include chiral auxiliary-mediated synthesis, asymmetric catalysis, and chemoenzymatic methods.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α-amino acids, oxazolidinones and pseudoephedrine are commonly used chiral auxiliaries. nih.govnih.gov
In the context of this compound, a chiral auxiliary could be attached to a precursor like thietane-3-carboxylic acid. The resulting chiral amide would then direct the stereoselective introduction of the methylamino group. For example, an enolate formed from a chiral amide of thietane-3-carboxylic acid could react with an electrophilic nitrogen source.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |
| Evans' Oxazolidinones | Aldol, Alkylation | >95% de | wikipedia.org |
| Pseudoephedrine | Alkylation, Michael Addition | >90% de | nih.govresearchgate.net |
| Camphorsultam | Diels-Alder, Alkylation | >95% de | wikipedia.org |
While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively reported, the general principles of their application in asymmetric α-functionalization of carboxylic acids are well-established and could be adapted for this purpose.
Asymmetric Catalysis in Thietane Ring Formation
Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is required. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. rsc.org
For the synthesis of chiral thietanes, asymmetric catalysis could be employed in the ring-forming step itself. For instance, a catalytic asymmetric [2+2] cycloaddition between a thioketene and an alkene could potentially generate a chiral thietane precursor. Another possibility is the organocatalytic desymmetrization of a prochiral 1,3-dihalo compound during the cyclization process.
Recent advancements have shown the utility of chiral phosphoric acids and bifunctional amine-thiourea catalysts in promoting various asymmetric transformations. rsc.orgnih.gov These catalysts could potentially be applied to the asymmetric synthesis of 3,3-disubstituted thietanes.
Chemoenzymatic Pathways for Chiral Induction
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. Enzymes such as lipases, proteases, and nitrilases are widely used for the kinetic resolution of racemic mixtures. nih.govnih.gov
A potential chemoenzymatic route to chiral this compound could involve the enzymatic resolution of a racemic precursor. For example, a racemic ester of 3-aminothietane-3-carboxylic acid could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). nih.gov
Another approach is the use of transaminases for the asymmetric synthesis of amino acids. A keto acid precursor, such as thietan-3-one-3-carboxylic acid, could be a substrate for a transaminase, which would stereoselectively install the amino group. Subsequent N-methylation would yield the target compound.
Construction of the Thietane Ring System
The formation of the strained four-membered thietane ring is a key challenge in the synthesis of this compound. Nucleophilic cyclization methods are among the most common strategies for constructing this heterocyclic system. nih.gov
Nucleophilic Cyclization Methods (e.g., from 3-mercaptoalkyl halides/sulfonates)
Intramolecular nucleophilic substitution is a widely used method for the formation of thietanes. nih.govgoogle.com This typically involves the cyclization of a 1,3-difunctionalized propane derivative, where a thiol nucleophile displaces a leaving group at the 3-position.
A common precursor for the synthesis of thietan-3-ol (B1346918) is 1-chloro-3-mercaptopropan-2-ol, which can be prepared from epichlorohydrin. nih.gov The intramolecular cyclization is usually carried out under basic conditions.
For the synthesis of this compound, a more convergent strategy would involve the cyclization of a precursor that already contains the C3 substituents. An example would be the intramolecular cyclization of a derivative of 2-(chloromethyl)-3-mercapto-2-(methylamino)propanoic acid. The synthesis of such a precursor, however, is complex.
A more practical approach involves the synthesis of 3-aminothietane-3-carboxylic acid from thietan-3-ol. nih.gov The synthesis of thietan-3-ol can be achieved by the reaction of epichlorohydrin with hydrogen sulfide (B99878) in the presence of a base. The resulting thietan-3-ol can then be converted to 3-aminothietane-3-carboxylic acid through a multi-step sequence, which could involve oxidation to the ketone, followed by a Strecker synthesis and subsequent hydrolysis. The final N-methylation would then afford the target molecule.
Table 2: Key Reactions in Thietane Synthesis
| Reaction | Precursor(s) | Product | Reagents and Conditions | Reference |
| Nucleophilic Cyclization | 1-Chloro-3-mercaptopropan-2-ol | Thietan-3-ol | Base (e.g., NaOH) | nih.gov |
| From Epichlorohydrin | Epichlorohydrin, H₂S | Thietan-3-ol | Ba(OH)₂ | nih.gov |
| Oxidation | Thietan-3-ol | Thietan-3-one | Oxidizing agent (e.g., PCC, Swern) | - |
| Strecker Synthesis | Thietan-3-one, KCN, NH₄Cl | 3-Amino-3-cyanothietane | - | - |
| Hydrolysis | 3-Amino-3-cyanothietane | 3-Aminothietane-3-carboxylic acid | Acid or base hydrolysis | nih.gov |
Photochemical [2+2] Cycloaddition Reactions (e.g., thia-Paternò–Büchi reaction)
The photochemical [2+2] cycloaddition, particularly the thia-Paternò–Büchi reaction, represents a significant and direct method for constructing the thietane ring system. nih.govbeilstein-journals.org This reaction involves the photocycloaddition of a thiocarbonyl compound (a thione) with an alkene, yielding a thietane. nih.gov The process is a powerful tool for creating substituted thietanes, as the substitution pattern of the final product is determined by the specific alkene and thione used as starting materials. nih.govresearchgate.net
The reaction is typically initiated by the photoexcitation of the thiocarbonyl compound to an excited state (n,π*), which then reacts with the ground-state alkene. wikipedia.org This transformation can proceed through either a singlet or triplet excited state. wikipedia.org The significant challenge with this method has historically been the instability of many thiocarbonyl compounds. researchgate.netmasterorganicchemistry.com To overcome this, recent advancements include domino reactions where unstable thiocarbonyl intermediates are generated in situ from stable precursors, such as phenacyl sulfides, and immediately trapped by an alkene partner in the photochemical step. wikipedia.orgnih.gov These reactions can be initiated by visible light, offering a milder alternative to high-energy UV radiation. researchgate.netnih.gov
The regioselectivity and diastereoselectivity of the thia-Paternò–Büchi reaction can often be controlled, making it a versatile route for a diverse array of thietane derivatives. nih.gov For instance, the reaction of thiobenzophenone (B74592) with various electron-rich and electron-deficient olefins under UV irradiation has been shown to produce the corresponding thietanes, often with retention of the olefin's configuration. nih.gov
Table 1: Examples of Thia-Paternò–Büchi Reactions for Thietane Synthesis
| Thiocarbonyl Compound | Alkene Partner | Reaction Conditions | Resulting Thietane Structure | Reference |
|---|---|---|---|---|
| Thiobenzophenone | Electron-rich olefins (e.g., enol ethers) | UV light (366 nm) | Substituted thietane with retention of olefin configuration | nih.gov |
| In situ generated thioaldehydes/thioketones (from phenacyl sulfides) | Electron-deficient alkenes | Visible light | Wide range of functionalized thietanes | nih.gov |
| N-(α, β-unsaturated carbonyl)thioamides | (intramolecular) | Photolysis (UV) | Thietane-fused β-lactams | wikipedia.org |
Ring Expansion and Contraction Strategies
Alternative approaches to the thietane backbone involve the manipulation of other ring systems through expansion or contraction. nih.govbeilstein-journals.org
Ring Expansion: The most common ring expansion strategy involves the conversion of three-membered thiirane (B1199164) (episulfide) rings into four-membered thietanes. beilstein-journals.orgbldpharm.com Both nucleophilic and electrophilic ring expansions of thiiranes have been successfully developed. beilstein-journals.org A notable example of a nucleophilic ring expansion is the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. pearson.comrsc.org This process involves the nucleophilic opening of the thiirane ring by the ylide, followed by an intramolecular cyclization to furnish the thietane ring. pearson.comrsc.org This method provides an efficient pathway to various thietane derivatives from readily available thiiranes. pearson.com
Ring Contraction: The synthesis of thietanes via the ring contraction of larger, five- or six-membered sulfur-containing heterocycles is a less frequently employed strategy but remains a viable option. nih.gov This approach has been noted in the preparation of specific complex molecules, although it is not considered a general-purpose method for simple thietane synthesis. nih.gov
Installation of the Carboxylic Acid Moiety
Once the thietane ring is formed, or concurrently with its formation, functional groups must be installed at the C3 position. A highly effective method for simultaneously introducing both the amino and carboxyl functionalities is the Strecker amino acid synthesis . masterorganicchemistry.comwikipedia.org This classical yet powerful reaction can be adapted for heterocyclic ketones. The synthesis commences with a thietan-3-one precursor, which is reacted with an amine (methylamine for the target compound) and a source of cyanide, such as potassium cyanide (KCN) or hydrogen cyanide (HCN). masterorganicchemistry.comwikipedia.org This three-component reaction forms an intermediate α-aminonitrile. organic-chemistry.org Subsequent hydrolysis of the nitrile group, typically under acidic conditions (e.g., using H3O+), converts it into a carboxylic acid, yielding the final α-amino acid structure. masterorganicchemistry.commasterorganicchemistry.com
Imine Formation: Thietan-3-one reacts with methylamine (B109427) to form a methyliminium ion.
Cyanide Addition: The cyanide ion attacks the iminium ion to form 3-(methylamino)-3-thietanecarbonitrile. wikipedia.org
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, affording this compound. pearson.comchemistrysteps.comlibretexts.org
Another general strategy for installing a carboxylic acid group is the hydrolysis of a nitrile precursor . libretexts.org If a 3-cyano-3-substituted thietane can be synthesized, the cyano group can be converted to a carboxylic acid through either acid- or base-catalyzed hydrolysis. libretexts.orglibretexts.org
Introduction of the Methylamino Group
The methylamino group at the C3 position can be introduced through several synthetic routes, often centering on a thietan-3-one intermediate.
Direct amination can be achieved through nucleophilic substitution reactions. This strategy requires a thietane ring bearing a suitable leaving group (e.g., a halide or sulfonate) at the 3-position. researchgate.net Reaction of this activated precursor with methylamine as the nucleophile would displace the leaving group to form the C-N bond, yielding the 3-(methylamino)thietane scaffold. researchgate.net The efficiency of this reaction depends on the nature of the leaving group and the reaction conditions employed.
Reductive amination is a widely used and highly effective method for amine synthesis, converting a carbonyl group into an amine via an intermediate imine. chemistrysteps.com In the context of synthesizing the target molecule, this process would involve the reaction of thietan-3-one with methylamine. libretexts.org The initial reaction forms an imine (or enamine) intermediate, which is then reduced in situ to the desired secondary amine. chemistrysteps.com
A variety of reducing agents can be employed, with their choice being critical to selectively reduce the imine in the presence of the starting ketone. researchgate.net Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than sodium borohydride (B1222165) (NaBH4) and are particularly effective for one-pot reductive aminations under slightly acidic conditions. chemistrysteps.comlibretexts.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another established method for this transformation. chemistrysteps.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), mildly acidic (pH ~4-5) | Selectively reduces imines over ketones/aldehydes. Stable in acidic solutions. | chemistrysteps.comlibretexts.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF | Mild and selective; often preferred to avoid cyanide byproducts. | chemistrysteps.comresearchgate.net |
| Sodium Borohydride (NaBH₄) | Methanol; often added after imine formation | Can also reduce the starting ketone; less selective for one-pot reactions. | chemistrysteps.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol or other suitable solvent, H₂ pressure | "Green" chemistry approach, avoids stoichiometric metal hydrides. | chemistrysteps.com |
The Hoffmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. rsc.orgresearchgate.net The reaction proceeds by treating the amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide (B78521). researchgate.net The key steps involve the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. rsc.org This isocyanate is then hydrolyzed in the aqueous medium to the primary amine, releasing carbon dioxide. rsc.org
To apply this rearrangement for the synthesis of a 3-amino thietane derivative, one would need to start with a precursor containing a carboxamide group at the C3 position. For instance, a synthetic pathway could envision starting with a thietane-3,3-dicarboxylic acid derivative. One of the carboxylic acid groups could be selectively converted into a primary amide (e.g., thietane-3-amide-3-carboxylic acid). Subjecting this amide to Hoffmann rearrangement conditions (Br2, NaOH) would transform the -CONH2 group into an -NH2 group, thereby installing the required amine at the C3 position adjacent to the existing carboxylic acid. While a multi-step process, this strategy offers a potential route to the core α-amino acid structure on the thietane ring.
Multi-Component Reactions for Concurrent Functionalization
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. google.com For the synthesis of this compound, the Strecker synthesis is a highly relevant and plausible MCR. numberanalytics.comresearchgate.net This reaction is a classic method for producing α-amino acids from aldehydes or ketones. numberanalytics.com
The Strecker synthesis, in this specific case, would involve a one-pot reaction between three key components:
Thietan-3-one: The ketone substrate that provides the core thietane ring structure.
Methylamine: The primary amine that introduces the methylamino group.
A cyanide source: Typically hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN), which provides the carbon atom for the future carboxylic acid group. numberanalytics.com
The reaction proceeds through two main conceptual stages within the same pot. First is the formation of an imine from the reaction of thietan-3-one with methylamine. nih.govnih.gov This is followed by the nucleophilic attack of the cyanide ion on the imine, which leads to the formation of the α-aminonitrile intermediate, 3-(Methylamino)thietane-3-carbonitrile (B12846586) . nih.gov
Reaction Scheme: Strecker Synthesis of 3-(Methylamino)thietane-3-carbonitrile
Another related MCR is the Bucherer-Bergs reaction, which utilizes a ketone, ammonium (B1175870) carbonate, and a cyanide source to produce hydantoins. researchgate.net While this would not directly yield the target compound, the hydantoin (B18101) product could potentially be hydrolyzed to the desired α-amino acid. However, the Strecker synthesis provides a more direct route to the aminonitrile precursor.
Optimization of Reaction Conditions and Yields
The success and efficiency of the synthesis of this compound and its nitrile precursor are highly dependent on the optimization of various reaction parameters.
For the initial Strecker reaction, several factors can be tuned to maximize the yield of 3-(methylamino)thietane-3-carbonitrile:
Cyanide Source: The choice between hydrogen cyanide, alkali metal cyanides (NaCN, KCN), or trimethylsilyl (B98337) cyanide (TMSCN) can influence reaction rates and yields. numberanalytics.com TMSCN is often favored for its higher solubility in organic solvents and can sometimes lead to milder reaction conditions.
Solvent: The choice of solvent is critical. While aqueous or alcoholic media are common for Strecker reactions, the use of solvents like dichloromethane (B109758) or acetonitrile (B52724) has also been reported for similar transformations. nih.gov The solvent must be capable of dissolving the reactants and facilitating the reaction without causing significant side reactions.
Temperature and pH: Strecker reactions are often performed at room temperature, but gentle heating may be required for less reactive ketones. numberanalytics.com The pH of the reaction mixture is also crucial; slightly acidic conditions can catalyze the formation of the imine intermediate. nih.gov
Catalyst: While the Strecker reaction can proceed without a catalyst, various Lewis acids or Brønsted acids have been shown to improve yields and reaction times for the synthesis of α-aminonitriles. acs.org For instance, catalysts like titanium, iron, and zirconium complexes have been successfully employed in Strecker-type reactions. nih.gov
The subsequent hydrolysis of the nitrile group in 3-(methylamino)thietane-3-carbonitrile to the carboxylic acid is the final step. The conditions for this hydrolysis must also be carefully optimized.
Hydrolysis Conditions: This transformation is typically achieved under either acidic or basic conditions with heating. Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide are commonly used. Prolonged heating is often necessary for complete conversion.
Work-up Procedure: After hydrolysis, careful neutralization to the isoelectric point of the amino acid is required to precipitate the product and separate it from excess acid or base and inorganic salts.
The table below outlines a hypothetical optimization study for the Strecker reaction of thietan-3-one, based on common variables in such syntheses.
| Entry | Cyanide Source | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | KCN | Water/Methanol | 25 | None | 45 |
| 2 | NaCN | Ethanol | 50 | None | 55 |
| 3 | TMSCN | Dichloromethane | 25 | None | 65 |
| 4 | TMSCN | Dichloromethane | 25 | Sc(OTf)₃ (5 mol%) | 80 |
| 5 | TMSCN | Acetonitrile | 40 | Sc(OTf)₃ (5 mol%) | 85 |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Product
The purification and isolation of the synthetic intermediates and the final product are critical steps to obtain this compound in high purity.
Purification of the Intermediate: 3-(Methylamino)thietane-3-carbonitrile
The α-aminonitrile intermediate is a neutral organic compound and can typically be purified using standard techniques:
Extraction: After the reaction, the mixture is typically worked up by quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying α-aminonitriles. A gradient of solvents, such as hexane (B92381) and ethyl acetate, can be used to elute the product from the column, separating it from unreacted starting materials and byproducts.
Purification of the Final Product: this compound
The final product is an amino acid, which exhibits zwitterionic properties. This necessitates different purification strategies:
Precipitation by pH Adjustment: After hydrolysis, the reaction mixture contains the amino acid salt. The pH of the aqueous solution is carefully adjusted to the isoelectric point of the amino acid. At this pH, the amino acid has a net zero charge and its solubility in water is minimal, causing it to precipitate out of the solution. The solid can then be collected by filtration.
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude amino acid solution can be passed through an ion-exchange resin. By changing the pH of the eluting buffer, the amino acid can be selectively released from the resin, separating it from other charged and uncharged impurities.
Recrystallization: The crude, precipitated amino acid can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol or water/acetone mixture. This process helps to remove any remaining impurities and yields a crystalline product. For example, a common procedure involves dissolving the crude acid in hot water and then adding a miscible organic solvent in which the acid is less soluble to induce crystallization upon cooling.
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Transformations of 3 Methylamino Thietane 3 Carboxylic Acid
Reactivity of the Strained Thietane (B1214591) Ring
Thietanes, as four-membered sulfur-containing heterocycles, exhibit a significant degree of ring strain, which is a primary driver for their reactivity. beilstein-journals.orgnih.gov This strain facilitates reactions that lead to ring-opening, providing a pathway to linear sulfur-containing molecules. The sulfur atom itself also presents a site for electrophilic attack.
The thietane ring can be opened by nucleophiles, a reaction driven by the relief of ring strain. The mechanism typically involves a bimolecular nucleophilic substitution (SN2) attack on one of the carbon atoms adjacent to the sulfur heteroatom. researchgate.net This attack leads to the cleavage of a carbon-sulfur bond and the formation of a linear thiol or thiolate intermediate. mdpi.com
In the case of an unsymmetrically substituted thietane, the regioselectivity of the attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less sterically hindered β-carbon. researchgate.net For 3-(Methylamino)thietane-3-carboxylic acid, the C2 and C4 positions are equivalent in terms of substitution, making them equally likely sites for nucleophilic attack. The reaction with a generic nucleophile (Nu⁻) would proceed as illustrated below, yielding a γ-substituted thiol.
General Mechanism of Nucleophilic Ring-Opening:
A nucleophile attacks one of the β-carbons (C2 or C4) of the thietane ring.
The corresponding C-S bond breaks, opening the ring and forming a thiolate anion.
Protonation of the thiolate during workup yields the final thiol product.
The table below summarizes potential ring-opening reactions with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-hydroxy-3-((methylamino)methyl)propane-1-thiol |
| Amine | Ammonia (NH₃) | 3-amino-3-((methylamino)methyl)propane-1-thiol |
| Thiolate | Sodium Hydrosulfide (NaSH) | 3-((methylamino)methyl)propane-1,3-dithiol |
| Chloride | Hydrochloric Acid (HCl) | 4-chloro-3,3-dimethylpropanethiolato ligand (in cluster complexes) osti.gov |
The sulfur atom in the thietane ring is nucleophilic and can readily react with electrophiles. A common and significant transformation is the oxidation of the sulfur atom. This reaction proceeds in a stepwise manner, first yielding the corresponding thietane-1-oxide (a sulfoxide) and, upon further oxidation, the thietane-1,1-dioxide (a sulfone). researchgate.net
The selective oxidation to the sulfoxide (B87167) can often be achieved by using a controlled amount of the oxidizing agent or by choosing milder reagents. nih.gov Over-oxidation to the sulfone is a common side reaction if conditions are not carefully managed. researchgate.net A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org
Table of Common Oxidizing Agents for Sulfides:
| Oxidizing Agent | Product (with this compound) | Selectivity Notes |
| Hydrogen Peroxide (H₂O₂) | This compound 1-oxide or 1,1-dioxide | Often used in acetic acid; selectivity can be controlled by stoichiometry and temperature. nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide or 1,1-dioxide | A common, effective reagent. One equivalent favors the sulfoxide. |
| Sodium Periodate (NaIO₄) | This compound 1-oxide | Generally selective for sulfoxide formation. |
| Potassium Permanganate (KMnO₄) | This compound 1,1-dioxide | A strong oxidant that typically leads to the sulfone. |
The resulting sulfoxides and sulfones have altered chemical and physical properties compared to the parent thietane, including increased polarity and different coordination abilities.
Thietanes can undergo ring expansion to form more stable five- or six-membered heterocycles, such as tetrahydrothiophenes or thianes. researchgate.netrsc.org These reactions are often initiated by an electrophilic attack on the sulfur atom, followed by a rearrangement. For instance, reaction with carbenes or carbenoids can lead to the insertion of a carbon atom into the ring. researchgate.net
Conversely, ring contraction of thietanes is a less common process compared to the ring contraction of larger sulfur heterocycles. beilstein-journals.orgnih.gov Methodologies for contracting five- and six-membered sulfur-containing rings to form thietanes exist, but the reverse process starting from a thietane is not a typical transformation due to the increase in ring strain.
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group of this compound undergoes the standard reactions characteristic of this functional group, including esterification, amidation, and decarboxylation.
The carboxylic acid can be converted into its corresponding esters and amides through well-established synthetic protocols.
Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-(methylamino)thietane-3-carboxylate. sigmaaldrich.com
Amidation: The formation of an amide bond requires the activation of the carboxylic acid, often through the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC), followed by the addition of an amine. Reaction with ammonia, for instance, would produce 3-(methylamino)thietane-3-carboxamide. achemblock.com
Table of Esterification and Amidation Products:
| Reagent | Product Name | CAS Number |
| Methanol (CH₃OH) / H⁺ | Methyl 3-(methylamino)thietane-3-carboxylate | 1936325-26-6 sigmaaldrich.com |
| Ammonia (NH₃) / Coupling Agent | 3-(Methylamino)thietane-3-carboxamide | 1936307-33-3 achemblock.com |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The ease of decarboxylation is highly dependent on the structure of the molecule. While β-keto acids and malonic acids undergo decarboxylation relatively easily upon heating, the decarboxylation of simple α-amino acids, such as this compound, is generally more challenging and often requires harsh conditions or specific enzymatic pathways. masterorganicchemistry.com
The thermal decarboxylation of α-amino acids requires high temperatures and can lead to a mixture of products. No specific, high-yielding decarboxylation pathway for this compound under standard laboratory conditions is prominently documented, suggesting that this transformation is not a facile process.
Transformations of the Methylamino Group
The secondary amine of this compound is a key site for functionalization, readily undergoing reactions such as acylation and alkylation. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the parent molecule.
Acylation
The methylamino group can be readily acylated to form the corresponding amides. This transformation is typically achieved using activated acyl sources such as acyl halides or anhydrides in the presence of a base to neutralize the acid produced. Cyclic secondary amines are known to be effective nucleophiles in these reactions. youtube.com The acylation can also be performed directly with carboxylic acids using peptide coupling reagents, a standard method in medicinal chemistry and peptide synthesis. researchgate.netnih.gov This reaction is fundamental for incorporating the thietane motif into larger molecular frameworks, including peptides and other bioactive compounds. nih.gov
Alkylation
Table 1: Representative Acylation and Alkylation Reactions on Analogous Cyclic Amino Acid Scaffolds This table presents data from analogous systems to illustrate the potential transformations of the methylamino group.
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Proline | Acetyl chloride, Pyridine | N-Acetylproline | High | youtube.com |
| Acylation | Cyclic Peptide Scaffold (with secondary amine) | Carboxylic Acid, HATU, DIPEA | N-Acylated Peptide | Good to Excellent | researchgate.net |
| Alkylation | Proline | Ethanol, Fe-catalyst, 90 °C | N-Ethylproline | Quantitative | nih.gov |
| Alkylation | N-protected Phenylalanine | NaH, CH₃I | N-Methylphenylalanine derivative | High | monash.edu |
| Alkylation | 3-Aminopropanol | 1) 9-BBN; 2) NaH, CH₃I; 3) HCl | 3-(Methylamino)propan-1-ol | 94% | organic-chemistry.org |
Dealkylation
The removal of the methyl group from the nitrogen atom, or N-dealkylation, converts the methylamino moiety back to a primary amine. This is a valuable transformation for subsequent functionalization. A classic method for N-dealkylation is the Von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to yield a cyanamide (B42294) intermediate that can be hydrolyzed to the secondary amine. nih.gov Another common approach involves the use of chloroformate esters, such as phenyl or ethyl chloroformate, which react with the tertiary or secondary amine to form a carbamate (B1207046). This carbamate can then be cleaved under hydrolytic conditions to yield the dealkylated amine. nih.gov Palladium-catalyzed methods have also been developed for the concurrent N-demethylation and N-acylation of certain alkaloids. nih.gov
Transamination
Transamination involves the transfer of an amino group, typically from an amino acid to an α-keto acid, and is a key process in amino acid metabolism. Applying a direct transamination strategy to the secondary methylamino group of the title compound is not straightforward. Such a transformation would likely require a multi-step process, potentially initiated by N-dealkylation to the primary amine, 3-aminothietane-3-carboxylic acid. This primary amine could then, in principle, participate in a transamination reaction. Alternatively, enzymatic pathways using specific N-methyl-L-amino acid dehydrogenases could potentially achieve a transformation akin to transamination by converting the substrate into an imine or keto acid equivalent. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions and Other Mediated Transformations
The carboxylic acid group of this compound serves as an effective handle for modern cross-coupling reactions, particularly through decarboxylative strategies. These reactions enable the formation of new carbon-carbon bonds at the C3 position of the thietane ring.
Transition metal-catalyzed decarboxylative coupling has emerged as a powerful tool that utilizes readily available carboxylic acids as bench-stable coupling partners, releasing CO₂ as the only byproduct. nih.govacs.org For cyclic α-amino acids, copper-catalyzed aerobic decarboxylative couplings with a variety of C-H nucleophiles, including indoles, alkynes, and ketones, have been developed. nih.govrsc.org These reactions allow for the direct construction of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds under relatively mild conditions. Furthermore, the merger of photoredox catalysis with nickel catalysis has enabled the enantioselective decarboxylative arylation of α-amino acids with aryl halides, providing a route to enantioenriched products. acs.org These methodologies are highly analogous and suggest that this compound could be a valuable substrate for generating novel 3-substituted thietane derivatives.
Table 2: Potential Transition Metal-Catalyzed Decarboxylative Couplings This table presents data from analogous cyclic α-amino acids to illustrate potential transformations of this compound.
| Catalytic System | Substrate Analogue | Coupling Partner | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Cu₂(OH)₂CO₃ (1 mol%), Air | Tetrahydroisoquinoline-1-carboxylic acid | Indole | C(sp³)–C(sp²) Coupled Product | 91% | nih.govrsc.org |
| Cu₂(OH)₂CO₃ (1 mol%), Air | N-Boc-proline | Phenylacetylene | C(sp³)–C(sp) Coupled Product | 85% | nih.govrsc.org |
| Cu₂(OH)₂CO₃ (1 mol%), Air | N-Boc-proline | Acetophenone | C(sp³)–C(sp³) Coupled Product | 78% | nih.govrsc.org |
| Ir-photocatalyst / Ni-catalyst, Light | N-Boc-alanine | 4-Bromobenzonitrile | Arylated Amino Acid Derivative | 92% | acs.org |
| CuSO₄, Phen, NaOH, Light | Coumarin (as precursor to vinyl carboxylic acid) | Intramolecular Phenol | Intramolecular C-O Coupled Product (Benzofuran) | High | acs.org |
Radical Chemistry Involving this compound
The carboxylic acid functionality is a versatile precursor for radical generation through decarboxylation. Visible-light photoredox catalysis has become a prominent method for generating alkyl radicals from carboxylic acids under mild conditions. nih.govresearchgate.net The oxidative decarboxylation of cyclic amino acids, in particular, has been widely explored to generate α-amino radicals that can engage in a variety of bond-forming reactions. nih.govmanchester.ac.ukthieme-connect.com
It is envisioned that this compound, upon deprotonation, can be oxidized by an excited-state photocatalyst. The resulting carboxyl radical would rapidly eject CO₂ to generate a tertiary radical centered at the C3 position of the thietane ring. This nucleophilic radical can then be trapped by various radical acceptors. For instance, in Giese-type reactions, it can add to electron-deficient olefins to form new C-C bonds. nih.gov This strategy has been used to synthesize uniquely substituted heterocycles from precursors like proline and azetidine (B1206935) carboxylic acid. nih.gov Other potential transformations include decarboxylative azidation to install an azide (B81097) group, or intramolecular cyclizations onto a tethered acceptor, a strategy used in peptide macrocyclization. manchester.ac.uknih.gov The stability of the thietane ring under these conditions is a key consideration, though radical reactions on thietanes are known. researchgate.netnih.gov
Table 3: Potential Radical Reactions via Photoredox Decarboxylation This table presents data from analogous cyclic amino acids to illustrate potential transformations of this compound.
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Giese Addition | N-Boc-azetidine-2-carboxylic acid | Dihydropyridone, Ir-photocatalyst, K₂HPO₄, Blue Light | C-C Adduct | 90% | nih.gov |
| Azidation | N-Boc-proline | DPPA, Eosin Y, DIPEA, Green Light | α-Azido-pyrrolidine | 78% | manchester.ac.uk |
| Macrocyclization | Linear Peptide with C-terminal Proline | Acrylamide acceptor, Ru(bpy)₃Cl₂, Light | Cyclic Peptide | 56% | nih.gov |
| Addition to Dehydroalanine | N-Boc-pipecolic acid | N,N-di-Boc-dehydroalanine, Acridinium photocatalyst, Blue Light | Unnatural Amino Acid | 85% | thieme-connect.com |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.nethmdb.ca
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 3-(Methylamino)thietane-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen nuclei within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the thietane (B1214591) ring, the N-methyl group, the amine proton, and the carboxylic acid proton. The thietane ring protons would likely appear as complex multiplets in the region of 3.0-4.0 ppm due to their diastereotopic nature and spin-spin coupling. The N-methyl group should present as a singlet around 2.5 ppm. The amine (N-H) proton signal is expected to be a broad singlet, and its chemical shift would be concentration and solvent-dependent. ucl.ac.ukdocbrown.info The carboxylic acid proton is characteristically deshielded and would appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. libretexts.orgpressbooks.pub
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The most downfield signal will be that of the carboxylic acid carbonyl carbon, expected in the range of 170-185 ppm. libretexts.orgresearchgate.net The quaternary carbon of the thietane ring (C3) would appear around 60-70 ppm. The two methylene (B1212753) carbons of the thietane ring (C2 and C4) are expected to have chemical shifts in the range of 30-40 ppm. The N-methyl carbon signal would likely be observed around 30-40 ppm. docbrown.info
¹⁵N NMR Spectroscopy : The ¹⁵N NMR spectrum would show a single resonance corresponding to the secondary amine nitrogen atom. The chemical shift would be characteristic of an N-methyl amino acid derivative.
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | 170 - 185 | br s | N/A |
| -NH | Variable | N/A | br s | N/A |
| C3 | N/A | 60 - 70 | N/A | N/A |
| C2/C4-H | 3.0 - 4.0 | 30 - 40 | m | J-gem, J-vicinal |
| N-CH₃ | ~2.5 | 30 - 40 | s | N/A |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and for determining the stereochemical arrangement.
COSY (Correlation Spectroscopy) : This experiment would reveal the spin-spin coupling network between protons. For this compound, COSY would show correlations between the geminal and vicinal protons on the thietane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the ¹³C signals for the N-methyl group and the C2/C4 methylene groups of the thietane ring by correlating them with their corresponding proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space proximity of protons. This can be used to probe the conformation of the thietane ring and the orientation of the substituents. For instance, NOE correlations between the N-methyl group and specific protons on the thietane ring could provide insights into the preferred puckering of the four-membered ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₉NO₂S), the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Decarboxylation : Loss of the carboxyl group as CO₂ (a loss of 45 Da).
Loss of Water : Elimination of a water molecule (a loss of 18 Da).
Thietane Ring Cleavage : Fragmentation of the four-membered ring, potentially leading to the loss of thioformaldehyde (B1214467) (CH₂S) or other small fragments.
Predicted Key MS/MS Fragments
| Fragment | Proposed Structure | Mass Loss (Da) |
|---|---|---|
| [M - H₂O]⁺ | Cyclized or rearranged ion | 18 |
| [M - COOH]⁺ | Ion resulting from decarboxylation | 45 |
| [M - CO₂]⁺ | Ion after loss of carbon dioxide | 44 |
| Thietane ring fragments | Various smaller ions | Variable |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis.spectroscopyonline.commdpi.com
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. spectroscopyonline.com The N-H bending vibration of the secondary amine is expected in the range of 1500-1600 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1020 cm⁻¹ region. The C-S stretching vibrations of the thietane ring typically appear in the fingerprint region, around 600-800 cm⁻¹.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| -COOH | O-H stretch | 2500 - 3300 | Broad, Strong | Weak |
| -COOH | C=O stretch | 1700 - 1730 | Strong | Medium |
| -NH | N-H bend | 1500 - 1600 | Medium | Weak |
| C-N | C-N stretch | 1250 - 1020 | Medium | Medium |
| C-S (Thietane) | C-S stretch | 600 - 800 | Weak-Medium | Strong |
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. wikipedia.org Since this compound possesses a chiral center at the C3 position of the thietane ring, CD spectroscopy would be an essential tool for characterizing its chiroptical properties.
Theoretical Application to this compound:
The application of CD spectroscopy to this compound would involve measuring the differential absorption of left and right circularly polarized light by an enantiomerically pure sample of the compound. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. libretexts.org
Chirality Confirmation: A non-zero CD spectrum would definitively confirm the chiral nature of the molecule. The spectrum of one enantiomer would be a mirror image of the other.
Conformational Analysis: The puckered nature of the thietane ring can lead to different conformers. The sign and magnitude of the Cotton effects in the CD spectrum are influenced by the spatial arrangement of the chromophores (the carboxylic acid and methylamino groups) relative to the thietane ring. Theoretical calculations, such as those based on Density Functional Theory (DFT), could be used in conjunction with experimental CD data to predict the most stable conformation of the molecule in solution. mdpi.comresearchgate.net
Secondary Structure: While typically applied to larger biomolecules like proteins, if this amino acid derivative were to be incorporated into a peptide or polymer, CD spectroscopy in the far-UV region could provide information about the secondary structure adopted by the chain. researchgate.netbitesizebio.com
Expected Research Findings:
Although specific experimental data is not available, a hypothetical CD spectrum for an enantiomer of this compound would be expected to show characteristic electronic transitions associated with the carboxylic acid and amino chromophores. The position and sign of these peaks would be unique to its absolute configuration.
| Potential Chromophore | Expected Wavelength Range (nm) | Significance |
| Carboxylic acid (n→π) | 200-220 | The sign of the Cotton effect in this region is often correlated with the absolute configuration of α-amino acids and their derivatives. The puckering of the thietane ring would likely influence this band. |
| Carboxylic acid (π→π) | < 200 | A more intense transition that also contributes to the overall chiroptical signature. |
| Amino group | < 200 | The contribution from the methylamino group would also be in the far-UV region and would be sensitive to the overall molecular conformation. |
This table is illustrative and based on general principles of CD spectroscopy for amino acids. Actual values for this compound would require experimental determination.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the thietane ring in the solid state.
Methodology and Potential Findings:
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
Key Data from X-ray Crystallography:
A successful crystallographic study would yield a wealth of structural information. While no specific crystal structure for this compound has been reported in the searched literature, the following parameters would be determined:
| Parameter | Significance |
| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | Provides the precise location of each atom within the unit cell, allowing for the determination of the complete molecular structure. |
| Bond Lengths and Angles | Offers detailed insight into the geometry of the thietane ring, the carboxylic acid, and the methylamino group. The C-S and C-C bond lengths within the thietane ring would be of particular interest. |
| Torsion Angles | Defines the conformation of the molecule, including the degree of puckering of the thietane ring and the orientation of the substituents. |
| Intermolecular Interactions | Reveals how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the carboxylic acid and amino groups, which are crucial for the solid-state architecture. nih.gov |
The structural data obtained would be invaluable for understanding the steric and electronic properties of this compound, which in turn would inform its potential applications in areas such as drug design and materials science.
Theoretical and Computational Studies of 3 Methylamino Thietane 3 Carboxylic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are foundational for elucidating the electronic structure, stability, and reactivity of 3-(Methylamino)thietane-3-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic landscape.
Density Functional Theory (DFT) is a robust computational method widely used for predicting molecular geometries and vibrational frequencies. For this compound, a geometry optimization would be performed to locate the minimum energy structure on the potential energy surface. This process iteratively adjusts the atomic coordinates until the forces on each atom are minimized youtube.com. Functionals such as B3LYP or those from the M06 suite, combined with basis sets like 6-31+G(d,p), are commonly employed for their balance of accuracy and computational cost, especially for molecules containing diverse functional groups like carboxylic acids and amines. osti.gov
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes, such as the characteristic stretching of the C=O and O-H bonds of the carboxylic acid group and the N-H bond of the methylamino group. youtube.comnih.gov
Table 1: Predicted Key Vibrational Frequencies from DFT This table presents typical frequency ranges for the functional groups found in the target molecule, as would be predicted by DFT calculations.
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3500 - 2500 (very broad) |
| Carboxylic Acid | C=O stretch | ~1710 - 1760 |
| Amine | N-H stretch | 3300 - 3500 |
| Thietane (B1214591) Ring | C-S stretch | 600 - 800 |
| Thietane Ring | CH₂ scissoring | ~1450 |
Data compiled from general principles of IR spectroscopy and computational chemistry findings for related compounds. youtube.comyoutube.com
While DFT is highly efficient, ab initio methods, which are derived directly from theoretical principles without empirical parameters, offer higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a "gold standard" for energy calculations. arxiv.org
These high-level calculations are often used to benchmark results from more economical DFT methods. For this compound, ab initio methods could be employed to obtain highly accurate predictions of properties that are sensitive to subtle electron correlation effects. This includes calculating precise proton affinities, ionization potentials, and the energy barriers for conformational changes, such as the ring inversion of the thietane core. amazonaws.com Such calculations, though computationally demanding, are crucial for creating a definitive energetic and electronic profile of the molecule. nih.gov
Conformational Analysis and Potential Energy Surfaces
Molecular Mechanics (MM) offers a computationally faster alternative to QM methods for exploring the conformational landscape. MM employs classical force fields, such as CHARMM or AMBER, to calculate the potential energy of a system. nih.gov These force fields are collections of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions.
Molecular Dynamics (MD) simulations use these force fields to simulate the atomic motions of the molecule over time, typically on the scale of nanoseconds to microseconds. youtube.com An MD simulation of this compound, often in a simulated solvent like water, would reveal the dynamic behavior of the molecule. nih.gov This allows for the study of the stability of different ring puckering conformations, the orientation of the substituent groups, and the formation of intra- and intermolecular hydrogen bonds. youtube.com The resulting trajectories provide a statistical picture of the molecule's preferred shapes and motions at a given temperature. nih.gov
The four-membered thietane ring is not planar. It adopts a "puckered" conformation to relieve ring strain. nih.govacs.org The degree of puckering can be described by a puckering angle and an energy barrier to the planar transition state. For the parent thietane molecule, experimental and computational studies have established these values with high precision. acs.org
The substituents at the C3 position in this compound are expected to influence the ring's conformational preferences. The steric bulk and electronic nature of the methylamino and carboxylic acid groups will affect the puckering angle and the barrier to ring inversion. Computational analysis of the potential energy surface along the ring puckering coordinate can quantify these effects, revealing whether one puckered conformation is significantly more stable than others.
Table 2: Ring Puckering Parameters for Thietane This table shows established computational and experimental values for the unsubstituted thietane ring, which serve as a baseline for understanding substituted derivatives.
| Parameter | Description | Value |
| Puckering Angle (θ) | The dihedral angle defining the pucker. | 26° |
| Inversion Barrier | The energy required to flatten the ring. | 274 cm⁻¹ (3.28 kJ/mol) |
Data sourced from studies on the parent thietane molecule. nih.govacs.org
Prediction of Spectroscopic Parameters (NMR, IR, CD)
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and structural elucidation of synthesized compounds.
The vibrational frequencies and intensities calculated using DFT, as discussed in section 5.1.1, directly simulate the molecule's IR spectrum. nih.gov For Nuclear Magnetic Resonance (NMR) spectra, QM methods can predict chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated. mdpi.com Recent advances using machine learning and graph neural networks, trained on large databases of experimental and DFT-calculated data, have significantly improved the accuracy of these predictions. mdpi.comnih.gov
For a chiral molecule, computational methods can also predict its Circular Dichroism (CD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. This provides information about the molecule's absolute configuration and its solution-state conformation.
Table 3: Predicted ¹H NMR Chemical Shift Ranges This table outlines the expected chemical shift regions for the different types of protons in this compound based on general principles and computational prediction methods.
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| Carboxyl H | -COOH | 10 - 13 (often broad or not observed) |
| Amine H | -NH-CH₃ | 1 - 3 (variable, dependent on solvent and pH) |
| Methyl H | -NH-CH₃ | 2.2 - 2.8 |
| Methylene (B1212753) H | Thietane Ring (α to S) | 2.5 - 3.5 |
| Methylene H | Thietane Ring (β to S) | 2.5 - 3.5 |
Values are estimates based on standard NMR chemical shift ranges. libretexts.org
Reaction Mechanism Elucidation through Computational Modeling
While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of computational reaction mechanism elucidation can be applied to understand its formation. The synthesis of the thietane ring, a key structural feature of the molecule, often involves complex multi-step reactions. Computational modeling is instrumental in mapping the potential energy surface (PES) of these reactions, identifying transition states, and calculating activation barriers.
Key Computational Approaches:
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are fundamental to understanding reaction mechanisms. They can be used to optimize the geometries of reactants, products, intermediates, and transition states. Frequency calculations at these optimized geometries confirm the nature of the stationary points (minima or first-order saddle points) and provide zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations can trace the reaction path from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the intended species.
Solvent Effects: The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial for accurately modeling reactions that occur in solution.
Plausible Reaction Mechanisms for Thietane Ring Formation Amenable to Computational Study:
Nucleophilic Ring-Opening and Intramolecular Cyclization: One common route to thietanes involves the nucleophilic opening of a three-membered ring, such as a thiirane (B1199164) or an oxirane, followed by an intramolecular substitution to form the four-membered thietane ring. nih.gov Computational modeling can elucidate the stereochemistry and regioselectivity of the ring-opening step and the energetics of the subsequent cyclization.
Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a direct method for forming the thietane core. researchgate.netresearchgate.net Computational studies can shed light on the excited state potential energy surfaces and the nature of the intermediates involved in these reactions.
Ring Expansion of Thiiranes: The reaction of thiiranes with sulfonium (B1226848) ylides can lead to the formation of thietanes through a ring expansion mechanism. researchgate.net Computational analysis can help to distinguish between different proposed mechanistic pathways, such as those involving zwitterionic intermediates.
A hypothetical computational study on the synthesis of a 3-amino-3-carboxylic acid thietane derivative might involve the steps outlined in the table below.
| Computational Step | Objective | Typical Methods |
| 1. Reactant & Product Optimization | Obtain the lowest energy geometries of starting materials and the final product. | DFT (e.g., B3LYP/6-31G(d)) |
| 2. Transition State Search | Locate the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step. | Synchronous Transit-Guided Quasi-Newton (STQN) |
| 3. Frequency Calculation | Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency). | DFT at the same level as optimization |
| 4. IRC Calculation | Confirm the connection between the transition state and the corresponding reactants and products. | As implemented in various quantum chemistry packages |
| 5. Solvation Modeling | Account for the influence of the solvent on the reaction energetics. | Polarizable Continuum Model (PCM) or explicit solvent molecules |
By applying these computational techniques, a detailed, step-by-step understanding of the reaction mechanism for the formation of this compound and its derivatives can be achieved, guiding synthetic efforts and optimizing reaction conditions.
Molecular Docking and Ligand-Target Interaction Modeling (focused on binding modes, not biological effects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would aim to identify its potential binding modes within the active site of a protein target. The focus of such studies is to understand the geometry and the nature of the non-covalent interactions that stabilize the ligand-protein complex.
Given the structural similarity of this compound to other amino acids, potential targets could include receptors and enzymes that recognize amino acid-like ligands. The presence of the thietane ring and the methylamino group introduces unique structural and chemical features that would influence its binding.
Key Aspects of Ligand-Target Interaction Modeling:
Hydrogen Bonding: The carboxylic acid and the secondary amine groups are potent hydrogen bond donors and acceptors. Docking simulations would explore potential hydrogen bonding partners within the receptor's active site, such as the backbones or side chains of amino acid residues.
Electrostatic Interactions: The zwitterionic nature of the amino acid at physiological pH would lead to strong electrostatic interactions with charged residues in the binding pocket.
Van der Waals and Hydrophobic Interactions: The thietane ring, while containing a polar sulfur atom, also possesses hydrophobic methylene groups that can engage in van der Waals contacts with nonpolar residues.
Sulfur-Mediated Interactions: The sulfur atom in the thietane ring is a key feature. It is highly polarizable and can participate in various non-covalent interactions, including sulfur-aromatic interactions and interactions with other sulfur-containing residues like methionine. nih.govresearchgate.net Studies have shown a strong enrichment of sulfur-containing and aromatic residues in ligand-protein binding sites, suggesting their importance in ligand recognition. nih.gov
A hypothetical docking study of this compound into a target binding site would likely reveal several possible binding poses. The scoring functions used in docking programs would then rank these poses based on their predicted binding affinity.
Table of Potential Interactions and Contributing Moieties:
| Interaction Type | Moiety on this compound | Potential Interacting Residues in a Protein Target |
| Hydrogen Bond Donor | -COOH, -NH2+- | Asp, Glu, Ser, Thr, Asn, Gln, backbone carbonyls |
| Hydrogen Bond Acceptor | -COO-, =O, -NH- | Arg, Lys, His, Ser, Thr, Asn, Gln, backbone amides |
| Ionic/Electrostatic | -COO-, -NH2+- | Arg, Lys, His, Asp, Glu |
| Sulfur-Aromatic | Thietane sulfur atom | Phe, Tyr, Trp, His |
| Van der Waals | Thietane methylene groups | Ala, Val, Leu, Ile, Pro, Met |
Further refinement of the docked poses using molecular dynamics (MD) simulations can provide a more dynamic and accurate picture of the ligand-target interactions, taking into account the flexibility of both the ligand and the protein.
Force Field Development and Refinement for Thietane Amino Acids
Molecular mechanics force fields are a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms. ethz.ch For novel molecules like this compound, existing force fields may not have accurate parameters, necessitating the development and refinement of new ones. This process is crucial for performing reliable molecular dynamics simulations to study the conformational dynamics of the molecule and its interactions.
The development of force field parameters for a thietane amino acid would involve a multi-step process, typically focused on accurately representing both the bonded and non-bonded interactions.
Parameterization of Bonded Terms:
Bond Stretching and Angle Bending: Equilibrium bond lengths and angles, as well as their corresponding force constants, can be derived from high-level quantum mechanical (QM) calculations (e.g., MP2 or CCSD(T)) on the molecule or smaller fragments. The Hessian matrix from these calculations can be used to derive these harmonic parameters. marcelswart.eu
Torsional Potentials (Dihedrals): This is often the most challenging aspect of force field development for cyclic molecules. The potential energy profile for rotation around key dihedral angles in the thietane ring and the amino acid backbone must be accurately reproduced. This is typically achieved by performing a series of constrained QM geometry optimizations to scan the dihedral angle of interest and then fitting the resulting energy profile to the functional form of the dihedral term in the force field.
Parameterization of Non-Bonded Terms:
Van der Waals Parameters: Lennard-Jones parameters for the atoms in the thietane amino acid can often be assigned by analogy to existing atom types in the chosen force field (e.g., CHARMM, AMBER). nih.govresearchgate.net However, for the sulfur atom in the strained four-membered ring, new parameters may need to be developed by fitting to experimental data for related small molecules, such as their densities and heats of vaporization.
Partial Atomic Charges: The distribution of electron density in the molecule is represented by partial atomic charges. These are critical for describing electrostatic interactions. A common method for deriving these charges is to fit them to the electrostatic potential (ESP) calculated from QM methods. The Restrained Electrostatic Potential (RESP) fitting procedure is widely used in the AMBER force field family.
Challenges in Force Field Development for Thietane Amino Acids:
Ring Strain: The four-membered thietane ring possesses significant ring strain, which must be implicitly accounted for in the bonded parameters, particularly the angle and dihedral terms.
Coupling of Interactions: In cyclic systems, there can be strong coupling between bond stretching, angle bending, and torsional motions. Advanced force fields may include Urey-Bradley terms or cross-terms to capture these effects.
Transferability: A key goal of force field development is to create parameters that are transferable to related molecules. This requires careful selection of model compounds and validation against a range of experimental and QM data.
The general workflow for developing force field parameters for this compound is summarized below.
| Force Field Term | Parameterization Strategy | Source of Reference Data |
| Bond Lengths & Angles | Fitting to QM-optimized geometries and Hessian matrices. | Ab initio or DFT calculations (e.g., MP2/aug-cc-pVTZ). |
| Dihedral Angles | Fitting to QM-calculated torsional energy profiles. | Constrained QM geometry optimizations (torsional scans). |
| Van der Waals | Analogy to existing atom types or fitting to bulk properties of model compounds. | Experimental data (density, heat of vaporization) of related sulfur heterocycles. |
| Partial Charges | Fitting to the QM-calculated electrostatic potential. | QM calculations (e.g., HF/6-31G*) using methods like RESP. |
The development of accurate force fields is an iterative process, often requiring refinement and validation against a variety of experimental observables and high-level theoretical calculations to ensure their reliability in molecular simulations. escholarship.org
Derivatization and Analog Synthesis of 3 Methylamino Thietane 3 Carboxylic Acid
Synthesis of Peptide and Peptidomimetic Conjugates
As a cyclic amino acid analog, 3-(methylamino)thietane-3-carboxylic acid can be incorporated into peptide sequences to create novel peptides and peptidomimetics. This incorporation can impart unique conformational constraints on the peptide backbone, influencing its secondary structure, stability against enzymatic degradation, and receptor-binding affinity.
The synthesis of these conjugates follows standard solid-phase or solution-phase peptide synthesis protocols. The key steps involve the protection of the N-methylamino group, activation of the carboxylic acid, coupling with another amino acid or peptide fragment, and subsequent deprotection.
Key Synthetic Steps:
N-Protection: The secondary methylamino group is typically protected with standard protecting groups used in peptide synthesis, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). This prevents unwanted side reactions during the coupling step.
Carboxyl Activation: The carboxylic acid moiety is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. nih.gov
Coupling: The activated amino acid is then reacted with the free amino group of a resin-bound peptide or another amino acid ester in solution to form the peptide bond.
Deprotection and Iteration: The N-protecting group is removed, and the cycle can be repeated to elongate the peptide chain.
The resulting peptides, containing the thietane (B1214591) moiety, serve as valuable tools for studying protein-protein interactions and as potential therapeutic agents with enhanced stability and specific conformational properties.
| Coupling Reagent/System | Description | Typical Use |
| EDCI/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-Hydroxybenzotriazole. A common "zero-length" crosslinker system that activates carboxyl groups for reaction with primary amines. | Solution-phase and solid-phase peptide synthesis. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. A highly efficient coupling reagent that forms an active ester, promoting rapid amide bond formation with low racemization. | Solid-phase peptide synthesis, especially for sterically hindered amino acids. |
| Acyl Chloride | The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. | Used in solution-phase synthesis; highly reactive but can lead to side reactions if not controlled. |
Preparation of Esters, Amides, and Salts for Diverse Applications
The carboxylic acid and secondary amine groups of this compound are readily derivatized to form a variety of esters, amides, and salts. These derivatives are synthesized to modulate properties such as solubility, lipophilicity, and chemical reactivity. pressbooks.pubmsu.edu
Esters: Esterification of the carboxylic acid is a common strategy to mask its polarity, which can enhance membrane permeability. Simple alkyl esters (e.g., methyl, ethyl) can be prepared by reacting the parent acid with the corresponding alcohol under acidic catalysis (Fischer esterification). Benzyl or tert-butyl esters can also be synthesized, which can serve as protecting groups that are removable under specific conditions (hydrogenolysis for benzyl, acidolysis for tert-butyl). msu.edu
Amides: The carboxylic acid can be converted into a wide range of primary, secondary, or tertiary amides. This is typically achieved by first activating the carboxylic acid (e.g., forming an acyl chloride or using coupling agents like EDCI) and then reacting it with ammonia or a primary/secondary amine. khanacademy.org Amide derivatives are important for structure-activity relationship studies and for creating peptidomimetics.
Salts: As an amino acid, the compound is amphoteric and can form salts at either the acidic carboxylic acid or the basic methylamino group. Treatment with a base (e.g., NaOH, K₂CO₃) will deprotonate the carboxylic acid to form a carboxylate salt, often increasing aqueous solubility. Conversely, treatment with an acid (e.g., HCl, H₂SO₄) will protonate the amine to form an ammonium (B1175870) salt, which can also enhance water solubility and crystallinity.
| Derivative Type | Reagents/Conditions | Purpose/Application |
| Methyl Ester | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) catalyst | Increase lipophilicity, protecting group |
| Benzylamide | 1. SOCl₂ or EDCI/HOBt2. Benzylamine (BnNH₂) | SAR studies, peptidomimetics |
| Sodium Salt | Sodium Hydroxide (B78521) (NaOH) | Increase aqueous solubility |
| Hydrochloride Salt | Hydrochloric Acid (HCl) | Increase aqueous solubility, aid in purification/crystallization |
Installation of Fluorescent Probes and Reporter Tags for Biochemical Studies
To enable the study of molecular interactions and cellular uptake, fluorescent probes or reporter tags can be covalently attached to this compound. The secondary amine is the most common site for such modifications. Standard bioconjugation techniques are used to attach a variety of fluorophores.
Commonly used fluorescent labels include:
Dansyl Chloride: Reacts with the methylamino group to yield a highly fluorescent sulfonamide conjugate, which is environmentally sensitive.
Nitrobenzoxadiazole (NBD) derivatives (e.g., NBD chloride): These reagents react with the amine to form fluorescent adducts that are useful for cellular imaging.
Succinimidyl Esters of Fluorophores: Dyes such as fluorescein (FITC), rhodamine, and various coumarin derivatives are often available as N-hydroxysuccinimide (NHS) esters. These react efficiently with the amine to form a stable amide bond, linking the fluorophore to the thietane scaffold. core.ac.uk
The resulting fluorescent derivatives can be used in fluorescence microscopy, flow cytometry, and fluorescence polarization assays to track the molecule's localization and binding interactions in biological systems. crick.ac.uknih.govresearchgate.net
Development of Conformationally Constrained Analogs
While the thietane ring itself imposes significant conformational restriction, further constraints can be engineered into the structure to create more rigid analogs. lifechemicals.com These highly constrained molecules are valuable for probing the bioactive conformation required for interaction with a biological target, such as an enzyme active site or a receptor binding pocket. nih.govrsc.org
Strategies for developing conformationally constrained analogs include:
Bicyclic Systems: Fusing another ring to the thietane scaffold can lock the molecule into a more defined three-dimensional shape.
Introduction of Bulky Substituents: Adding sterically demanding groups to the thietane ring or the nitrogen atom can restrict rotation around single bonds.
Spirocyclic Derivatives: Creating a spirocyclic center at C2 or C4 of the thietane ring introduces significant rigidity.
The synthesis of these analogs often requires multi-step synthetic routes and leverages stereoselective methodologies to control the spatial arrangement of substituents. nih.gov
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic SAR exploration would involve synthesizing a library of derivatives with specific modifications at key positions to probe their impact on molecular recognition and biological function. nih.gov
Key modifications for SAR studies include:
N-Substituent Modification: The N-methyl group can be replaced with a series of other alkyl (ethyl, propyl, cyclopropyl) or aryl groups to explore the steric and electronic requirements of the binding pocket.
Thietane Ring Substitution: Introduction of substituents at the C2 or C4 positions of the thietane ring can probe interactions with adjacent regions of the target protein.
Carboxylic Acid Bioisosteres: The carboxylic acid group, often crucial for binding via hydrogen bonding or ionic interactions, can be replaced with bioisosteric groups like tetrazoles or phosphonic acids to alter acidity and binding geometry.
Amide and Ester Library: As described in section 6.2, synthesizing a diverse library of amides and esters from the carboxylic acid allows for exploration of how changes in this region affect activity.
These focused chemical modifications provide critical data on how changes in molecular shape, polarity, and hydrogen bonding capacity affect biological activity. nih.gov
Synthesis of Prodrugs and Precursors
Prodrug design is a key strategy used to overcome pharmaceutical challenges such as poor solubility, low permeability, or rapid metabolism. nih.govnih.govtandfonline.com For this compound, several prodrug approaches can be envisioned based on its functional groups.
Ester Prodrugs: The most common prodrug strategy for a carboxylic acid is to convert it into an ester. This masks the polar carboxyl group, increasing the molecule's lipophilicity and its ability to diffuse across biological membranes. Inside the cell, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid. Amino acids can be used as the alcohol portion of the ester, creating prodrugs that may be recognized by amino acid transporters, thereby hijacking natural uptake mechanisms to enhance absorption. nih.govacs.org
Amide Prodrugs: While generally more stable than esters, amides can also be designed as prodrugs that are cleaved by specific amidase enzymes.
N-Acyloxyalkoxy Prodrugs: The secondary amine can be masked using specialized promoieties that are designed to be chemically or enzymatically cleaved in vivo to release the parent amine.
The design of these prodrugs focuses on achieving a balance between stability in the gastrointestinal tract and plasma, and efficient cleavage to the active drug at the target site. tandfonline.com
The Chemical Versatility of this compound: A Review of its Applications in Chemical Biology and Advanced Materials Chemistry
Introduction
The quest for novel molecular entities with precisely controlled three-dimensional structures and tailored functionalities is a cornerstone of modern chemical research. Within this pursuit, small, constrained scaffolds have emerged as powerful tools for influencing molecular architecture and reactivity. One such molecule, this compound, a unique non-proteinogenic amino acid, has garnered interest for its potential applications in diverse fields ranging from medicinal chemistry to materials science. The rigid, four-membered thietane ring imparts significant conformational constraints, making it an attractive building block for creating molecules with well-defined shapes and functionalities. This article explores the multifaceted applications of this compound in chemical biology and advanced materials chemistry, focusing on its role as a scaffold for peptidomimetics, its integration into macrocyclic structures, its utility in supramolecular chemistry, its potential as a building block for polymers and bioconjugates, and its contribution to the design of advanced catalytic systems.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the thietane (B1214591) core has traditionally relied on methods such as the cyclization of 1,3-difunctionalized alkanes, for instance, reacting 1,3-dibromopropane with sodium sulfide (B99878). nih.govwikipedia.org While effective, these classical approaches often face limitations, including suitability for only certain substitution patterns and the use of harsh reagents. nih.gov Modern synthetic chemistry is moving towards more efficient, versatile, and environmentally benign processes.
Recent advancements focus on innovative strategies that offer milder conditions and broader substrate scope. These include:
Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, provides a direct route to constructing the thietane ring, particularly for spirocyclic derivatives. nih.govbeilstein-journals.org
Ring Expansion of Thiiranes: Both nucleophilic and electrophilic ring expansions of readily available three-membered thiirane (B1199164) rings have been developed as powerful methods to synthesize four-membered thietanes. nih.govresearchgate.net
Visible-Light-Promoted Synthesis: In a move towards greener chemistry, visible-light-promoted methods are being explored. For example, the synthesis of 3-amino thietane derivatives from thioamides has been demonstrated using visible light, offering an environmentally benign energy source. researchgate.net
Solvent- and Catalyst-Free Conditions: Drawing inspiration from green chemistry principles, methods like the conversion of oxiranes to thiiranes (a potential precursor) using ammonium (B1175870) thiocyanate without any solvent or catalyst highlight a sustainable path forward. researchgate.netmdpi.com
One notable synthesis of a related compound, 3-aminothietane-3-carboxylic acid, starts from chloromethyloxirane, which is converted to a thietan-3-ol (B1346918) intermediate. nih.govbeilstein-journals.org This intermediate serves as a key building block for further functionalization. nih.gov The development of such modular and sustainable routes is crucial for making complex thietane amino acids more accessible for research and development. researchgate.net
| Synthetic Strategy | Description | Key Features |
| Classical Cyclization | Reaction of 1,3-dihaloalkanes with a sulfide source. nih.govwikipedia.org | Oldest method, widely applied but can have limitations. nih.gov |
| Photochemical Cycloaddition | Light-induced [2+2] reaction between a thiocarbonyl and an alkene. nih.gov | Effective for constructing highly substituted and spirocyclic thietanes. beilstein-journals.org |
| Ring Expansion | Conversion of three-membered thiiranes to four-membered thietanes. nih.govresearchgate.net | Versatile approach using either nucleophilic or electrophilic activation. nih.gov |
| Green Methodologies | Includes visible-light photocatalysis and solvent/catalyst-free reactions. researchgate.netresearchgate.net | Environmentally benign, sustainable, and often proceeds under mild conditions. researchgate.net |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The reactivity of thietanes is largely governed by their ring strain, which facilitates ring-opening reactions. dtic.mil While nucleophilic ring-opening is a known transformation, recent research has unveiled more novel and unprecedented reactivity patterns through electrophilic activation of the sulfur atom. wikipedia.orgrsc.org
An exemplary novel transformation is the electrophilic aryne-activated ring opening . This protocol involves a three-component reaction where an electrophilic aryne activates the thietane ring, enabling its opening and subsequent trapping by a wide range of nucleophiles (including C, O, S, N, and F-centered nucleophiles). rsc.org This method provides a powerful tool for creating structurally diverse thioethers under mild conditions, a transformation not readily achievable through classical methods. rsc.org
Another innovative approach involves the use of rhodium carbenoids as electrophiles. These carbenoids can induce the ring expansion of thiiranes to yield functionalized thietanes. acs.org This reaction proceeds through an electrophilic activation of the thiirane, followed by ring-opening and subsequent intramolecular cyclization, representing a sophisticated manipulation of the sulfur heterocycle's reactivity. acs.org Such unprecedented transformations move beyond simple ring-opening and allow for the direct installation of complex functionality onto the heterocyclic scaffold, expanding the chemical space accessible from thietane precursors.
| Transformation Type | Activating Agent | Outcome | Significance |
| Electrophilic Ring Opening | Arynes rsc.org | Structurally diverse functionalized thioethers. rsc.org | Novel three-component reaction with broad nucleophile scope under mild conditions. rsc.org |
| Electrophilic Ring Expansion | Rhodium Carbenoids (from Thiiranes) acs.org | Functionalized thietanes. acs.org | Provides efficient access to complex thietanes from simpler precursors. acs.org |
| Photochemical Rearrangement | UV Light nih.gov | Tricyclic isobenzofurans (from spirothietanes). nih.gov | Demonstrates unique reactivity of photo-excited thietane systems. nih.gov |
Integration into High-Throughput Screening Library Synthesis (focused on chemical synthesis)
The utility of thietane scaffolds in medicinal chemistry has driven the need for synthetic methods amenable to creating large collections of compounds for high-throughput screening (HTS). researchgate.netnih.gov The focus is on developing divergent synthetic routes that allow for the rapid generation of numerous analogs from a common intermediate.
A recently developed strategy for synthesizing 3,3-disubstituted thietane dioxides exemplifies this approach. nih.govacs.org The synthesis starts with the readily available thietan-3-one (B1315229). Addition of various Grignard or organolithium reagents, followed by oxidation, produces a range of 3-aryl-thietan-3-ol dioxide intermediates. chemrxiv.org These intermediates can then be subjected to catalytic activation (using Lewis or Brønsted acids) to form a carbocation on the four-membered ring. nih.govacs.org This reactive intermediate is then coupled with a diverse set of arene, thiol, and alcohol nucleophiles. chemrxiv.org
This divergent methodology is highly valuable for library synthesis because it allows for the systematic variation of two different substituents around the thietane core in a late stage of the synthesis. nih.gov By building a collection of these diverse, three-dimensional molecules, researchers can efficiently explore the structure-activity relationships (SAR) of thietane-based compounds, accelerating the discovery of new drug candidates. acs.orgnih.gov
Advanced Computational Design of Thietane-Based Bioconjugates
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with enhanced biological activity and optimized properties. In the context of thietane-containing compounds, in silico methods are being used to understand their interactions with biological targets and to guide the design of new bioconjugates.
A compelling example is the computational study of 2′-spirothietane uridine analogues, which showed broad-spectrum antiviral activity. nih.gov To rationalize this activity, researchers modeled the binding of the thietane-containing nucleoside triphosphate into the active site of the Hepatitis C Virus (HCV) NS5B polymerase, using its crystal structure as a template (PDB: 4WTG). nih.gov
The modeling studies, performed using software such as MOE2020.0101, revealed key molecular interactions. Specifically, the analysis suggested that the sulfur atom of the thietane ring forms a stronger interaction with the side chain N-H of an asparagine residue (ASN 291) in the enzyme's active site compared to the oxygen atom of the analogous oxetane ring. nih.gov This stronger interaction provides a structural basis for the observed higher potency of the thietane derivatives. nih.gov Such computational insights are crucial for the design of next-generation inhibitors, allowing chemists to fine-tune the scaffold to maximize target engagement and biological effect.
Challenges and Opportunities in the Broader Synthesis and Application of Thietane Amino Acids
Despite their growing importance, the synthesis and application of thietane amino acids are not without challenges. However, these challenges are coupled with significant opportunities, particularly in the field of medicinal chemistry.
Challenges:
Synthetic Accessibility: The synthesis of highly substituted thietanes can be difficult. For example, classical cyclization methods are often unsuitable for preparing 2,2- or 2,4-disubstituted thietanes due to steric hindrance, which can lead to competing elimination reactions. nih.gov
Ring Strain: While the inherent ring strain of the thietane ring is a source of its unique reactivity, it can also lead to instability, potentially complicating synthesis and purification. dtic.milyoutube.com
Stereocontrol: Creating specific stereoisomers of substituted thietane amino acids is a significant challenge. Many synthetic routes yield mixtures of isomers, requiring difficult separation or the development of complex asymmetric syntheses. nih.gov
Opportunities:
Bioisosteric Replacement: The thietane ring is increasingly recognized as a valuable bioisostere. eurekaselect.comnih.gov Its unique geometry and polarity allow it to replace other common chemical groups, such as gem-dimethyl or phenyl groups, to modulate a molecule's physicochemical properties, including solubility and metabolic stability. researchgate.net
Three-Dimensional Scaffolds: In an era where drug discovery is moving away from flat, aromatic molecules, the inherent three-dimensionality of the thietane ring is a major advantage. researchgate.net Incorporating thietane amino acids into peptides or small molecules can help explore new regions of chemical space and improve binding to complex protein targets. researchgate.net
Novel Biological Activity: As demonstrated by the success of 2′-spirothietane nucleosides as broad-spectrum antiviral agents, the incorporation of a thietane moiety can lead to novel or enhanced biological activity. nih.gov This provides a strong incentive to continue exploring the synthesis and application of these unique building blocks in drug discovery programs. researchgate.net
Q & A
Basic: What synthetic routes are commonly employed for 3-(Methylamino)thietane-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thietane and thiophene derivatives often involves cyclization reactions, nucleophilic substitutions, or carboxylation steps. For example, methylamino-substituted heterocycles can be synthesized via ring-closing metathesis or by reacting thietane precursors with methylamine under controlled pH (to prevent decomposition). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) may enhance ring formation but risk side reactions like oxidation .
- Catalysts : Palladium or copper catalysts improve regioselectivity in carboxylation steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may reduce yields due to hydrolysis .
Refer to analogous syntheses in thiophene-carboxylic acid esters for optimization strategies .
Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methylamino and thietane ring protons, with chemical shifts around δ 2.8–3.5 ppm for methylamino groups and δ 4.5–5.5 ppm for thietane protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) quantifies purity, especially critical for bioactive studies .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] expected at m/z ~162.06 for CHNOS) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the thietane ring and confirms carboxylate positioning .
Advanced: How can researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound stability. Strategies include:
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. primary cells) with standardized protocols .
- Stability Testing : Monitor degradation in buffer solutions (pH 7.4, 37°C) via LC-MS to rule out metabolite interference .
- Structural Analog Comparison : Compare results with structurally related compounds (e.g., 3-methylthiophene-2-carboxylic acid derivatives) to identify structure-activity trends .
- Target Engagement Assays : Use pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to putative targets .
Advanced: What strategies improve the compound’s stability in physiological environments?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability and reduce hydrolysis .
- pH Optimization : Formulate in buffered solutions (pH 5–6) to minimize deprotonation of the carboxylate, which accelerates degradation .
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidative dimerization .
- Co-crystallization : Co-crystallize with cyclodextrins or polymers to shield reactive groups .
Advanced: How to design experiments for mapping metabolic pathways?
Methodological Answer:
- In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and track phase I/II metabolites via LC-HRMS .
- Isotope Labeling : Synthesize C-labeled compound to trace metabolic fate in urine/feces from rodent models .
- CYP Enzyme Profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .
- Computational Prediction : Apply QSAR models or docking simulations to predict reactive sites prone to glucuronidation/sulfation .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile amines or sulfur-containing byproducts .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
- Emergency Procedures : In case of spills, adsorb with inert material (vermiculite) and wash with 10% acetic acid to neutralize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
